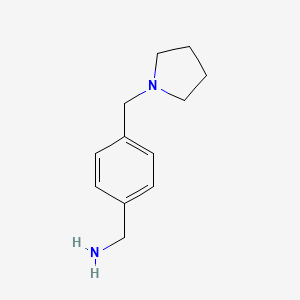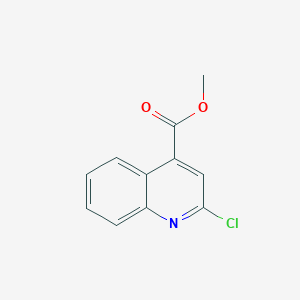
Methyl 2-chloroquinoline-4-carboxylate
Descripción general
Descripción
Methyl 2-chloroquinoline-4-carboxylate is a chemical compound that belongs to the class of quinoline derivatives. Quinolines are heterocyclic aromatic organic compounds with a structure that includes a benzene ring fused to a pyridine ring. The presence of the chloro and carboxylate substituents on the quinoline core structure suggests that this compound could be an intermediate or a product in various chemical syntheses, particularly in the pharmaceutical and agrochemical industries.
Synthesis Analysis
The synthesis of quinoline derivatives often involves multi-step reactions that can include cyclization, alkylation, and condensation processes. For instance, the synthesis of related compounds such as 2-(benzofuran-2-yl)-quinoline-3-carboxylic acid derivatives involves a one-pot reaction of ethyl 2-chloromethyl-6,7-methylenedioxyquinoline-3-carboxylate with various substituted salicylaldehydes, using KHSO4 as a catalyst under ultrasound irradiation conditions . Although not directly related to methyl 2-chloroquinoline-4-carboxylate, this synthesis pathway provides insight into the potential methods that could be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of quinoline derivatives is characterized by the presence of a fused benzene and pyridine ring. The substitution pattern on the quinoline core, such as the position of the chloro and carboxylate groups, can significantly influence the chemical behavior and molecular interactions of the compound. X-ray crystallography is a common technique used to determine the precise molecular structure of such compounds .
Chemical Reactions Analysis
Quinoline derivatives can undergo various chemical reactions, including but not limited to, nucleophilic substitution, electrophilic substitution, and condensation reactions. The chloro group in methyl 2-chloroquinoline-4-carboxylate is a potential site for nucleophilic attack, which could lead to the formation of new bonds and the introduction of different substituents. The carboxylate group could also participate in condensation reactions, forming amide bonds or ester linkages .
Physical and Chemical Properties Analysis
The physical and chemical properties of methyl 2-chloroquinoline-4-carboxylate would be influenced by its functional groups. The chloro group is electron-withdrawing, which could affect the electron density of the aromatic system and thus the compound's reactivity. The carboxylate ester group could contribute to the compound's solubility in organic solvents and could also be involved in hydrogen bonding interactions, as seen in related compounds . The compound's melting point, boiling point, solubility, and stability would be key physical properties of interest, although specific data for methyl 2-chloroquinoline-4-carboxylate is not provided in the given papers.
Aplicaciones Científicas De Investigación
Synthesis and Antibacterial Applications
Methyl 2-chloroquinoline-4-carboxylate has been used in the synthesis of various derivatives with potential antibacterial properties. For instance, a study conducted by Balaji et al. (2013) demonstrated the synthesis of novel 2-chloroquinolin-4-pyrimidine carboxylate derivatives using ultrasound-promoted reactions. These compounds showed moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. Similarly, Rajesh et al. (2015) synthesized novel 2-chloroquinoline-based polyhydroquinoline with high regioselectivity, demonstrating potential for antibacterial applications.
Antioxidant and Anti-Diabetic Applications
Murugavel et al. (2017) conducted a study on novel chloroquinoline derivatives, including methyl 2-chloroquinoline-4-carboxylate, for their antioxidant and anti-diabetic properties (Murugavel et al., 2017). The compounds showed promising antioxidant activity and potential as effective anti-diabetic agents by inhibiting Glycogen Phosphorylase, a protein involved in diabetes.
Antimicrobial and Antifungal Applications
Methyl 2-chloroquinoline-4-carboxylate has also been investigated for antimicrobial and antifungal properties. For example, Ahmad et al. (2012) reported the synthesis of N′-(substituted-2-chloroquinolin-3-yl)methylidene-4-hydroxy-2H-1,2-benzothiazine-3-carbohydrazides with moderate superoxide scavenging activity and effectiveness against gram-positive bacterial strains. Furthermore, Kumar et al. (2011) developed non-azoles antimycotic agents based on 2-chloroquinoline derivatives, showcasing potential in antifungal applications (Kumar et al., 2011).
Anticancer Research
In the field of cancer research, Mphahlele et al. (2014) synthesized novel Polycarbo-Substituted Alkyl (Thieno[3,2-c]quinoline)-2-Carboxylates, demonstrating cytotoxicity against human breast cancer cells. The compounds inhibited cancer cell growth in a dose- and time-dependent manner, suggesting potential as anticancer agents.
Molecular Docking and Computational Studies
Methyl 2-chloroquinoline-4-carboxylate has also been used in molecular docking and computational studies. Kovalenko et al. (2020) investigated the methylation of methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate for potential as inhibitors of Hepatitis B Virus replication (Kovalenko et al., 2020).
Safety and Hazards
Propiedades
IUPAC Name |
methyl 2-chloroquinoline-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO2/c1-15-11(14)8-6-10(12)13-9-5-3-2-4-7(8)9/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZKVCCWVZWZXKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NC2=CC=CC=C21)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50409645 | |
| Record name | methyl 2-chloroquinoline-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50409645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
7.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24811758 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Methyl 2-chloroquinoline-4-carboxylate | |
CAS RN |
62482-26-2 | |
| Record name | methyl 2-chloroquinoline-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50409645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 2-chloroquinoline-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

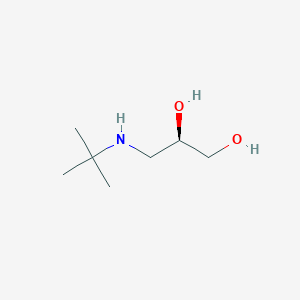
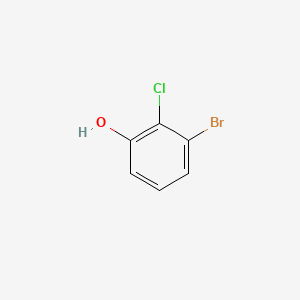

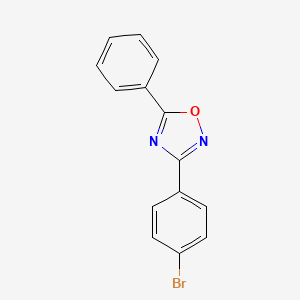
![6-butyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B1276399.png)
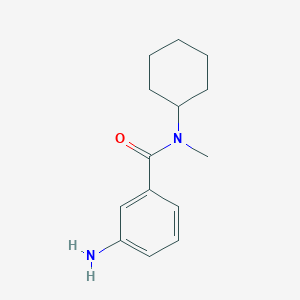
![8-(4-Bromobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1276404.png)
![4-[(2-Tert-butylphenyl)amino]-4-oxobutanoic acid](/img/structure/B1276405.png)
![3-[(Allylamino)carbonyl]bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B1276406.png)
![4-[(2-Fluoro-5-methylphenyl)amino]-4-oxobutanoic acid](/img/structure/B1276408.png)


